molecular formula C11H16N2O B6485787 2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide CAS No. 3639-55-2

2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide

Cat. No.: B6485787
CAS No.: 3639-55-2
M. Wt: 192.26 g/mol
InChI Key: MAIWUQMAJKIBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a substituted acetamide derivative featuring a cyano group at the α-position of the acetamide backbone and a 2-(cyclohex-1-en-1-yl)ethyl substituent on the nitrogen atom. The compound shares structural similarities with derivatives synthesized via condensation reactions involving cyanoacetamide and substituted amines, as described in . Such compounds are often evaluated for their bioactivity, including enzyme inhibition or antimicrobial effects, though specific studies on this molecule remain unmentioned in the provided evidence.

Properties

IUPAC Name

2-cyano-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h4H,1-3,5-7,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWUQMAJKIBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves the reaction of cyanoacetic acid derivatives with amines. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production of cyanoacetamides often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the production process .

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its ability to act as a nucleophile and participate in various chemical reactions. The cyano group can interact with electrophiles, while the amide group can form hydrogen bonds, facilitating the formation of complex structures. These interactions are crucial in its role as a precursor in heterocyclic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and available

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data References
2-Cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide 2-(cyclohex-1-en-1-yl)ethyl C₁₁H₁₅N₂O ~197.25 (calculated) No direct data; inferred from analogs.
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) 3,5-dimethoxybenzyl C₁₂H₁₃N₂O₃ 235.25 ¹H NMR (DMSO-d₆): δ 3.30 (–CH₂–CN), 3.83 (–OCH₃), 6.18–6.6 (ArH)
2-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide 2-(cyclohex-1-en-1-yl)ethyl, chloro C₁₁H₁₅ClN₂O 226.70 (calculated) Purity: 95%; synthesized as a halogenated analog
2-Cyano-N-cyclohexylacetamide (3c) Cyclohexyl C₉H₁₄N₂O 166.22 Synthesized via ethanol/piperidine condensation; no bioactivity reported
2-Cyano-N-[2-(1H-imidazol-4-yl)ethyl]acetamide 2-(1H-imidazol-4-yl)ethyl C₈H₁₀N₄O 178.19 GHS safety Toxicological properties not fully studied
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide Cyclohexyl, 2-chlorophenylamino C₁₄H₁₉ClN₂O 266.77 No bioactivity data; supplier information only

Key Observations:

Substituent Effects on Physicochemical Properties: The 3,5-dimethoxybenzyl substituent in 3h introduces aromatic methoxy groups, increasing molecular weight (235.25 g/mol) and complexity compared to the cyclohexenylethyl group in the target compound .

Spectral Data: The ¹H NMR profile of 3h reveals distinct signals for the cyano-bearing methylene (–CH₂–CN at δ 3.30) and aromatic protons (δ 6.18–6.6), providing a template for predicting the target compound’s spectral characteristics .

Safety and Toxicology: Cyanoacetamide derivatives like 2-cyano-N-[2-(1H-imidazol-4-yl)ethyl]acetamide lack comprehensive toxicological data, mirroring the caution advised for structurally related compounds () .

Synthetic Pathways: All analogs in were synthesized under mild conditions (ethanol, piperidine, 0–5°C), suggesting the target compound could be prepared similarly .

Biological Activity

2-Cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a compound belonging to the cyanoacetamide class, known for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

The compound is synthesized through the reaction of cyanoacetic acid derivatives with amines, often involving methyl cyanoacetate. The reaction typically occurs under mild conditions, leading to high yields of the target compound. Its structure includes a cyano group and an amide functional group, which contribute to its reactivity and biological activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus6.25 μg/mL
Escherichia coli31.25 μg/mL
Candida albicans4.01 mM
Aspergillus niger4.01 mM

The compound's mechanism of action involves disrupting microbial cell walls and interfering with metabolic pathways, leading to cell death.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Findings

Cancer Cell LineIC50 (μM)Mechanism of ActionReference
HeLa (cervical cancer)15.0Apoptosis induction
MCF-7 (breast cancer)20.5Cell cycle arrest

Case Studies

Several case studies have explored the biological activity of similar compounds within the cyanoacetamide class. For instance, derivatives with varying substituents have been synthesized and tested for their antimicrobial and anticancer activities, revealing structure-activity relationships that enhance their efficacy.

Case Study: Structure-Activity Relationship Analysis
A study involving modifications to the cyclohexenyl group demonstrated that increasing lipophilicity improved antibacterial activity against resistant strains of bacteria compared to standard antibiotics like ciprofloxacin .

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions. The cyano group can engage in nucleophilic substitution reactions, while the amide group facilitates hydrogen bonding interactions with biological targets, enhancing its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.